N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-17(16-7-9-19-23-16)18-8-4-10-20-11-13-21(14-12-20)15-5-2-1-3-6-15/h1-3,5-7,9H,4,8,10-14H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOAKQRKEVSXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide typically involves a multi-step process. One common synthetic route begins with the preparation of the phenylpiperazine intermediate. This is achieved through the reaction of phenylhydrazine with an appropriate alkylating agent, followed by cyclization to form the piperazine ring. The resulting phenylpiperazine is then reacted with a propylating agent to introduce the propyl chain.
The next step involves the formation of the oxazole ring. This can be accomplished through a cyclization reaction involving an appropriate precursor, such as an α-haloketone or α-haloamide, in the presence of a base. The final step is the coupling of the phenylpiperazine-propyl intermediate with the oxazole ring, typically using a coupling reagent such as carbodiimide or a similar activating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and other advanced technologies to ensure high yield, purity, and cost-effectiveness. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced piperazine or oxazole derivatives.
Scientific Research Applications
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors involved in neurotransmission.
Biology: The compound is used in studies exploring its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound can increase acetylcholine levels in the brain, potentially improving cognitive function in conditions such as Alzheimer’s disease . The compound may also interact with other receptors and enzymes, modulating various signaling pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three key categories of analogs:
Heterocyclic Core Modifications
1,2,4-Oxadiazole Analogs
A closely related series replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring (e.g., N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide). This substitution alters electronic properties and hydrogen-bonding capacity due to the additional nitrogen atom. Studies indicate that 1,2,4-oxadiazole derivatives exhibit higher GSK-3β inhibition (IC₅₀ = 0.8–1.2 µM) compared to 1,2-oxazole analogs, likely due to enhanced binding to the kinase’s ATP pocket .
Triazolo[4,3-a]pyridinone Impurities Impurity analogs such as 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 62337-66-0) retain the piperazine-propyl chain but replace the oxazole with a fused triazole-pyridinone system. These compounds lack reported bioactivity, emphasizing the critical role of the oxazole/oxadiazole carboxamide core in target engagement .
Piperazine Substituent Variations
4-Fluorophenylpiperazine Derivatives The compound 5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide (CAS 1396630-55-9) introduces a fluorophenyl group on the piperazine and a cyclopropyl substituent on the oxazole. Fluorination enhances metabolic stability and blood-brain barrier penetration, while the cyclopropyl group reduces steric hindrance. Despite these modifications, its GSK-3 inhibitory activity remains comparable to non-fluorinated analogs (IC₅₀ ≈ 1.5 µM), suggesting that piperazine’s aromatic group tolerates moderate substitutions without significant activity loss .
Linker Chain Adjustments
Ethyl vs. For example, ethyl-linked analogs exhibit 2–3-fold lower potency in GSK-3 inhibition assays compared to propyl-linked counterparts, highlighting the importance of optimal chain length for target engagement .
Structural and Pharmacokinetic Data Comparison
*Estimated based on structural similarity to CAS 1396630-55-7.
Key Research Findings
- Heterocycle Impact : The 1,2,4-oxadiazole core enhances kinase inhibition compared to 1,2-oxazole, likely due to improved electronic complementarity with GSK-3’s catalytic site .
- Linker Optimization : A three-carbon propyl chain maximizes binding affinity for GSK-3, whereas shorter linkers reduce potency .
- Piperazine Flexibility : Substitutions on the piperazine phenyl group (e.g., fluorine) improve pharmacokinetic properties without drastically altering activity, supporting modular drug design .
Biological Activity
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives. Its unique structure, characterized by an oxazole ring and a carboxamide group, has drawn attention for its potential biological activities. This article explores its biological activity, focusing on neuropharmacological effects, anticancer properties, and other therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperazine moiety attached to a propyl chain and an oxazole ring, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Anticonvulsant Activity
Studies have demonstrated that this compound possesses anticonvulsant properties in animal models of epilepsy. The mechanism of action may involve modulation of neurotransmitter systems, particularly GABAergic pathways.
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| European Journal of Medicinal Chemistry | Animal models | Significant reduction in seizure frequency |
2. Anticancer Properties
Preliminary investigations suggest that the compound may have anticancer effects. The presence of the oxazole ring is associated with various anticancer activities in similar compounds.
| Compound | Activity | Reference |
|---|---|---|
| 3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenyloxazolidin-1-yl)propyl]-1,2-oxazole | Anticancer activity | |
| 5-(furan-2-yl)-N-[3-(4-phenyloxazolidin-1-yl)propyl]-1,2-oxazole | Anticancer activity |
3. GSK-3 Inhibition
Recent studies have highlighted the inhibitory effect of related compounds on Glycogen Synthase Kinase 3 (GSK-3). This inhibition is crucial in various signaling pathways involved in cancer and neurodegenerative diseases.
Case Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological effects of this compound in rodent models. The findings indicated significant anxiolytic-like effects without sedation, suggesting potential for treating anxiety disorders.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.
The biological activity of this compound may be attributed to several mechanisms:
- GABA Receptor Modulation : Enhancing GABAergic transmission.
- GSK-3 Inhibition : Disruption of signaling pathways involved in cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide, and how can its purity be validated?
- Methodology : The compound is synthesized via a multi-step process involving (1) coupling of 1,2-oxazole-5-carboxylic acid with 3-(4-phenylpiperazin-1-yl)propan-1-amine using carbodiimide-based reagents (e.g., EDC or DCC) and (2) purification via column chromatography (silica gel, eluent: dichloromethane/methanol). Purity is validated using HPLC (>95%), with structural confirmation via H/C NMR (e.g., oxazole C=O at ~1621 cm in IR) and high-resolution mass spectrometry (HRMS) .
Q. What are the primary biological targets of this compound, and which assays are used to evaluate its activity?
- Methodology : The compound exhibits selective inhibition of glycogen synthase kinase-3 (GSK-3), validated through kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay). Sub-micromolar IC values (e.g., 0.2–0.5 µM against GSK-3β) are typical. Counter-screening against related kinases (CDK5, PKA) ensures selectivity .
Q. How is the compound characterized for stability under varying storage conditions?
- Methodology : Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization or storage in anhydrous DMSO at -20°C under inert gas (N) is recommended to prevent hydrolysis of the oxazole ring or piperazine oxidation .
Advanced Research Questions
Q. How do structural modifications to the phenylpiperazine or oxazole moieties affect GSK-3 inhibition potency and selectivity?
- Methodology : SAR studies compare analogs with substitutions on the phenyl ring (e.g., 4-Cl, 4-F) or oxazole (e.g., methyl vs. trifluoromethyl). Bioactivity is assessed via dose-response curves (IC), while selectivity is determined using kinase profiling panels. For example, 4-chlorophenyl substitution enhances potency (IC = 0.15 µM) but reduces selectivity against CDK2 .
Q. What experimental strategies resolve contradictions in reported IC values across studies?
- Methodology : Discrepancies may arise from assay conditions (ATP concentration, enzyme isoform). Harmonization protocols include using standardized ATP levels (1 mM) and recombinant human GSK-3β. Cross-validation with cell-based assays (e.g., Wnt/β-catenin pathway activation in HEK293T cells) clarifies functional activity .
Q. What in vivo models are suitable for evaluating pharmacokinetics and brain permeability?
- Methodology : Rodent models (e.g., Sprague-Dawley rats) are used to assess oral bioavailability and blood-brain barrier penetration. LC-MS/MS quantifies plasma/brain concentrations. For example, a brain/plasma ratio >0.5 indicates sufficient permeability for CNS targets .
Q. How can computational modeling optimize this compound’s binding affinity to GSK-3?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) identify key interactions (e.g., hydrogen bonding with Val135, hydrophobic contacts with Tyr216). QSAR models prioritize substituents with favorable logP (2–3) and polar surface area (<90 Ų) .
Q. What assays assess off-target toxicity and cytotoxicity in primary cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
